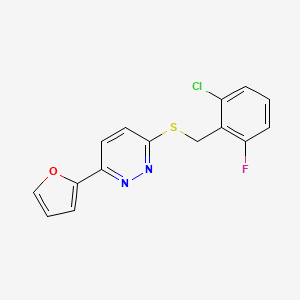

4-(3,4-二氟苯胺基)-6,7-二甲氧基-1H-喹唑啉-2-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

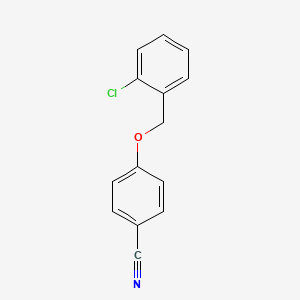

The compound “4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The presence of the difluoroanilino group suggests that this compound may have unique properties due to the presence of the fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline core, with a difluoroanilino group at the 4-position and methoxy groups at the 6 and 7 positions . The presence of these substituents could significantly influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the difluoroanilino and methoxy groups . The fluorine atoms in the difluoroanilino group are highly electronegative, which could make this group a site of nucleophilic attack . The methoxy groups could potentially undergo demethylation reactions under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the difluoroanilino and methoxy groups could affect properties such as polarity, solubility, and stability .科学研究应用

抑制特性和构效关系

4-(3,4-二氟苯胺基)-6,7-二甲氧基-1H-喹唑啉-2-硫酮在结构上与表皮生长因子受体 (EGFR) 的酪氨酸激酶活性的强效抑制剂相关,如 4-(3-溴苯胺基)-6,7-二甲氧基喹唑啉 (PD 153035)。对类似化合物的研究表明,一种异常陡峭的构效关系,表明取代基的微小变化可以显着改变抑制效力。这些化合物的某些衍生物表现出超加效应,表明某些取代基的组合可以诱导受体构象的变化,从而增强抑制效力 (Bridges 等人,1996)。

喹唑啉酮衍生物和强心活性

据报道,与所讨论化合物密切相关的喹唑啉酮衍生物表现出显着的强心活性。这些化合物,包括 2(1H)-喹唑啉酮,已显示出对心脏 III 型环核苷酸磷酸二酯酶 (PDE-III) 的强效抑制作用,一些类似物表现出的效力高于参考强心剂氨力农。这突出了喹唑啉酮衍生物在开发新型强心药中的潜力 (Bandurco 等人,1987)。

结合模式和蛋白激酶抑制

结构上类似于 4-(3,4-二氟苯胺基)-6,7-二甲氧基-1H-喹唑啉-2-硫酮的 4-苯胺基喹唑啉的结合模式已通过 X 射线晶体学研究阐明。这些抑制剂在激酶(如细胞周期蛋白依赖性激酶 2 (CDK2) 和 p38 激酶)的 ATP 位点竞争性结合。喹唑啉环系沿着连接蛋白质两个结构域的肽链取向,表明该类化合物抑制激酶活性的通用作用机制 (Shewchuk 等人,2000)。

新型合成方法

对喹唑啉酮衍生物(包括结构与 4-(3,4-二氟苯胺基)-6,7-二甲氧基-1H-喹唑啉-2-硫酮 相似的化合物)的研究导致了新的合成方法的开发。这些方法为创建喹唑啉酮衍生物提供了有效的途径,有可能促进发现具有改进药理特征的新药。新型合成方法提供了对可持续化学实践的见解,并突出了喹唑啉酮衍生物在药物化学中的多功能性 (Mizuno 等人,2007)。

未来方向

作用机制

Target of Action

The compound contains a 3,4-difluoroaniline moiety , which is often used in the synthesis of various bioactive compounds .

Mode of Action

It’s known that 3,4-difluoroaniline, a component of the compound, can be used in the synthesis of (3,4-disfluoro)phenylquione . The interaction of this compound with its targets and the resulting changes would depend on the specific biological context.

Biochemical Pathways

It’s known that 3,4-difluoroaniline, a component of the compound, can be degraded under aerobic conditions by pseudomonas fluorescens .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione involves the reaction of 3,4-difluoroaniline with 6,7-dimethoxy-2-nitro-1H-quinazoline-4(3H)-one followed by reduction of the nitro group to an amino group and subsequent cyclization to form the quinazoline-2-thione ring.", "Starting Materials": [ "3,4-difluoroaniline", "6,7-dimethoxy-2-nitro-1H-quinazoline-4(3H)-one", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 3,4-difluoroaniline is reacted with 6,7-dimethoxy-2-nitro-1H-quinazoline-4(3H)-one in ethanol and water to form 4-(3,4-difluoroanilino)-6,7-dimethoxy-2-nitro-1H-quinazoline.", "Step 2: The nitro group is reduced to an amino group using sodium borohydride in ethanol and water.", "Step 3: The amino group is cyclized to form the quinazoline-2-thione ring using hydrochloric acid and sodium hydroxide in ethanol and water.", "Step 4: The product is isolated and purified using standard techniques such as filtration, washing, and recrystallization." ] } | |

CAS 编号 |

902503-30-4 |

分子式 |

C16H13F2N3O2S |

分子量 |

349.36 |

IUPAC 名称 |

4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |

InChI |

InChI=1S/C16H13F2N3O2S/c1-22-13-6-9-12(7-14(13)23-2)20-16(24)21-15(9)19-8-3-4-10(17)11(18)5-8/h3-7H,1-2H3,(H2,19,20,21,24) |

InChI 键 |

LWJIHRYRMURURS-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC(=C(C=C3)F)F)OC |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2925596.png)

![2-{[1,1'-biphenyl]-4-yl}-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B2925600.png)

![N-[(3-chlorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine](/img/structure/B2925601.png)

![Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B2925607.png)

![N-(4-ethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2925608.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2925611.png)